3-[(1-Adamantylcarbonyl)amino]propanoic acid
Description
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c16-12(17)1-2-15-13(18)14-6-9-3-10(7-14)5-11(4-9)8-14/h9-11H,1-8H2,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UARMCZINRRNOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368738 | |
| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24837871 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
21241-42-9 | |
| Record name | 3-[(1-adamantylcarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 3-[(1-Adamantylcarbonyl)amino]propanoic acid typically involves the reaction of 1-adamantanecarboxylic acid with propanoic acid derivatives under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-[(1-Adamantylcarbonyl)amino]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The adamantyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(1-Adamantylcarbonyl)amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving protein interactions and stability.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: The compound’s stability and unique properties make it useful in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[(1-Adamantylcarbonyl)amino]propanoic acid involves its interaction with specific molecular targets. The adamantyl group provides stability and enhances the compound’s ability to interact with proteins and other biomolecules. The pathways involved in its action are still under investigation, but it is known to affect protein stability and function .
Comparison with Similar Compounds
Key Observations :
- The adamantane derivative’s higher logP (~3.2) suggests superior membrane permeability compared to polar analogs like 3-((4-hydroxyphenyl)amino)propanoic acid (logP ~1.8) but may suffer from poor aqueous solubility .
- Halogenated or heterocyclic substituents (e.g., bromothiophene in ) enhance target binding via π-π stacking or covalent interactions but reduce solubility .
Antimicrobial Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives exhibit MIC₉₀ values of 4–32 µg/mL against multidrug-resistant ESKAPE pathogens (Staphylococcus aureus, Klebsiella pneumoniae) .
- Adamantane-containing analogs are unexplored in antimicrobial assays within the provided evidence, though adamantane’s hydrophobicity may hinder uptake in Gram-negative bacteria .
Anticancer Activity
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives (e.g., Compound 20 with a 2-furyl group) show IC₅₀ values of 5–20 µM in breast and colon cancer cell lines via ROS-mediated apoptosis .
- Adamantane’s bulkiness may sterically hinder interactions with kinase active sites, necessitating structural optimization for anticancer applications .
Antiviral Activity
- Thiazole-containing derivatives (e.g., P3 in ) inhibit Furin protease (IC₅₀ = 35 µM ), a host enzyme critical for SARS-CoV-2 spike protein activation .
- No antiviral data exists for the adamantane derivative, though adamantane itself is known for anti-influenza activity via M2 ion channel blockade .
Pharmacokinetic and Toxicity Considerations
- 3-((4-Hydroxyphenyl)amino)propanoic acid derivatives have favorable SwissADME-predicted profiles: High gastrointestinal absorption, low blood-brain barrier penetration, and CYP2D6 inhibition risks .
Biological Activity
3-[(1-Adamantylcarbonyl)amino]propanoic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound, characterized by its adamantane structure, exhibits a range of biological effects that are being explored for therapeutic applications.
- Molecular Formula : C14H19NO2
- Molecular Weight : 233.31 g/mol
- CAS Number : 21241-42-9
Biological Activities
The biological activities of this compound can be summarized as follows:
Antimicrobial Activity
Research indicates that derivatives of adamantane, including this compound, exhibit antimicrobial properties. Studies have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. For instance, in vitro tests demonstrated that certain adamantane derivatives had Minimum Inhibitory Concentrations (MICs) ranging from 62.5 to 1000 µg/mL against various bacterial strains, including Staphylococcus epidermidis and Candida albicans .
Antioxidant Properties
This compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage. The antioxidant activity of this compound was assessed using assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant capacity to scavenge free radicals, suggesting a protective role against oxidative stress .
Cytotoxicity and Cell Proliferation
Cytotoxicity studies were performed using various cell lines (A549, T47D, L929, and HeLa). The results indicated that while some derivatives showed limited cytotoxic effects, the specific compound this compound did not significantly alter cell proliferation at tested concentrations . This suggests a favorable safety profile for potential therapeutic use.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the adamantane moiety contributes to its interaction with cellular targets, potentially modulating pathways involved in inflammation and cellular stress responses.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other adamantane derivatives:
| Compound Name | Antimicrobial Activity | Antioxidant Activity | Cytotoxicity |
|---|---|---|---|
| This compound | Moderate | High | Low |
| Adamantane-derived analog A | High | Moderate | Moderate |
| Adamantane-derived analog B | Low | High | High |
Case Studies
Several studies have highlighted the potential therapeutic applications of adamantane derivatives:
- Antiviral Activity : Compounds based on adamantane structures have shown promise in inhibiting viral replication in cell cultures. This includes activity against influenza viruses and other RNA viruses .
- Anti-inflammatory Effects : Research indicates that certain analogs can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB .
Q & A
Q. What are the recommended synthetic routes for 3-[(1-Adamantylcarbonyl)amino]propanoic acid, considering steric hindrance from the adamantane group?
The synthesis of adamantane-containing compounds often faces challenges due to the steric bulk of the adamantyl group. A methodological approach involves coupling 1-adamantanecarboxylic acid (CAS 828-51-3) with β-alanine derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt). To mitigate steric effects, optimized conditions include:
- Using polar aprotic solvents (DMF or DMSO) to enhance solubility.
- Elevated temperatures (60–80°C) to overcome kinetic barriers.
- Catalytic DMAP to accelerate acyl transfer .
Comparative studies of similar adamantane derivatives (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) suggest that microwave-assisted synthesis can reduce reaction times and improve yields by 15–20% .
Q. How should researchers characterize the structural integrity of this compound?
Key characterization techniques include:
- NMR Spectroscopy :
- ¹H NMR : Look for adamantyl proton signals at δ 1.6–2.1 ppm (multiplet) and the propanoic acid α-proton near δ 3.4–3.8 ppm.
- ¹³C NMR : The adamantyl carbonyl carbon appears at ~175 ppm, while the carboxylic acid carbon resonates at ~170 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 279.1471 (C₁₄H₂₁NO₃⁺) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water (0.1% TFA) gradients assess purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of adamantane-derived propanoic acids?
Discrepancies in bioactivity data (e.g., antioxidant vs. cytotoxic effects) may arise from:
- Structural variations : Substituents on the phenyl or adamantyl groups alter target interactions. For example, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives show antioxidant activity, while nitro-group substitutions enhance cytotoxicity .
- Assay conditions : Standardize protocols (e.g., ROS scavenging assays at pH 7.4 vs. tumor cell viability assays at pH 6.5) to ensure comparability.
- Computational validation : Molecular docking (e.g., with Keap1-Nrf2 or EGFR kinases) identifies structure-activity relationships (SAR) to rationalize divergent results .
Q. What strategies optimize the solubility and bioavailability of this compound for in vivo studies?
The adamantane group confers high hydrophobicity, necessitating formulation adjustments:
- Prodrug approaches : Esterify the carboxylic acid to methyl or ethyl esters, which hydrolyze in vivo to the active form .
- Nanocarriers : Encapsulation in liposomes (e.g., DOPC/cholesterol) improves plasma half-life by 3-fold in rodent models .
- Co-solvent systems : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility up to 10 mM .
Q. How do researchers analyze the mechanistic role of this compound in enzymatic inhibition?
Methodologies include:
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., cyclooxygenase-2 or histone deacetylases) using fluorogenic substrates.
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry.
- Molecular dynamics (MD) simulations : Model interactions between the adamantyl group and hydrophobic enzyme pockets (e.g., COX-2 active site) to predict selectivity .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
